

# A Technical Guide to Sourcing Methyl 4-fluorocinnamate for Research Applications

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## Compound of Interest

Compound Name: **Methyl 4-fluorocinnamate**

Cat. No.: **B1149809**

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For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the R&D pipeline. **Methyl 4-fluorocinnamate** (CAS No. 96426-60-7), an important building block in the synthesis of pharmaceuticals and other advanced materials, requires careful sourcing to ensure purity and reliability.<sup>[1]</sup> This technical guide provides an overview of commercial suppliers, a summary of common synthetic routes with detailed protocols, and a standardized workflow for the procurement of this research chemical.

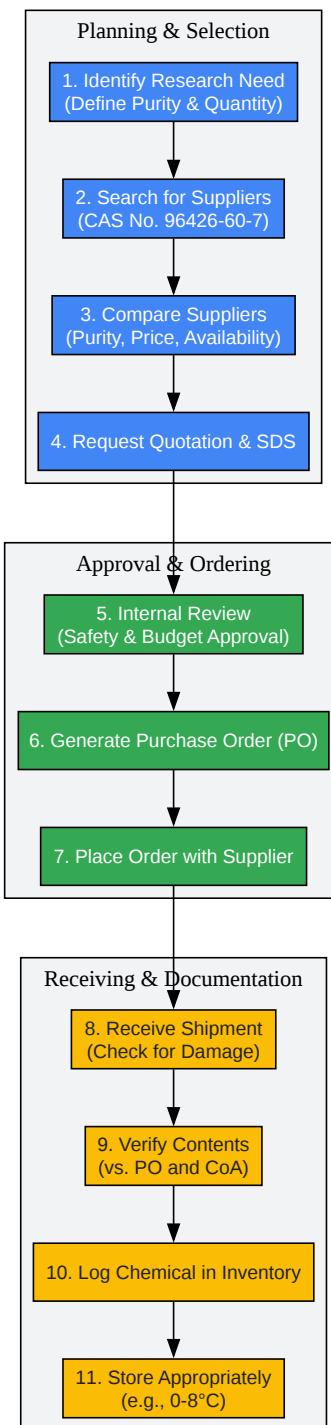
## Commercial Suppliers and Product Specifications

Identifying a reliable supplier is paramount for research consistency. Key factors for consideration include purity, available quantities, and proper documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table summarizes data from several commercial suppliers of **Methyl 4-fluorocinnamate** for research and laboratory use.

Supplier	Purity Specification	Available Quantities	CAS Number
Chem-Impex	Not specified	1 g, 5 g, 25 g	96426-60-7[1]
ChemScene	≥98%	Custom/Varies	96426-60-7[2]
CP Lab Safety	min 97% (predominantly trans)	100 g	96426-60-7[3]
Sigma-Aldrich	97% (predominantly trans)	Product Discontinued	96426-60-7
Amole Biotechnology	Not specified	Varies	96426-60-7[4]
Acmec Biochemical	Not specified	25 g	96426-60-7[5]

## Procurement Workflow for Research Chemicals

The acquisition of specialized chemicals for research involves a multi-step process to ensure safety, compliance, and alignment with project requirements.[6][7][8] This workflow can be standardized to improve efficiency and reduce the risk of errors.



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A standardized workflow for procuring research chemicals.

## Experimental Protocols for Synthesis

**Methyl 4-fluorocinnamate** is commonly synthesized via established organic chemistry reactions. The Wittig and Heck reactions are two powerful methods for forming the carbon-carbon double bond central to the cinnamate structure.

## Synthesis via the Wittig Reaction

The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones.<sup>[9]</sup> For **Methyl 4-fluorocinnamate**, this involves the reaction of 4-fluorobenzaldehyde with a stabilized phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane. Stabilized ylides typically favor the formation of the (E)-alkene, which corresponds to the desired trans isomer of the cinnamate.<sup>[9][10]</sup>

Synthetic pathway for **Methyl 4-fluorocinnamate** via the Wittig reaction.

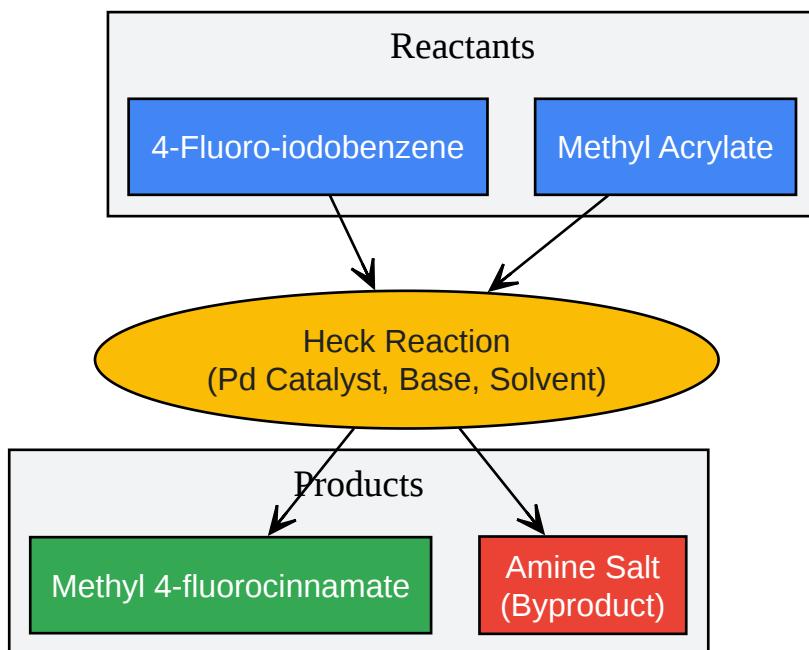
Detailed Methodology (Adapted from protocols for similar cinnamate esters):<sup>[9][11]</sup>

- Reagent Preparation: In a dry reaction vessel equipped with a magnetic stirrer, dissolve the Wittig reagent, (carbomethoxymethylene)triphenylphosphorane, in a suitable anhydrous solvent such as dichloromethane (DCM).
- Reaction Initiation: Add 4-fluorobenzaldehyde to the solution. The stoichiometric ratio of the aldehyde to the ylide is typically around 1:1.15 to ensure complete consumption of the aldehyde.<sup>[9]</sup>
- Reaction Conditions: Stir the mixture at room temperature. The reaction can often be conducted without external heating, especially as it is a solvent-free or mild-solvent reaction.<sup>[9]</sup> Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture may form a solid (triphenylphosphine oxide byproduct). If so, add a non-polar solvent like hexane or heptane to precipitate the byproduct fully, while the desired ester remains in solution.
- Purification: Filter the mixture to remove the triphenylphosphine oxide. Wash the filtrate with a saturated sodium bisulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 4-fluorocinnamate**. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Synthesis via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[12] To synthesize **Methyl 4-fluorocinnamate**, 4-fluoro-iodobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is highly efficient for C-C bond formation and generally exhibits good stereoselectivity for the trans product.[13][14]



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Synthetic pathway for **Methyl 4-fluorocinnamate** via the Heck reaction.

Detailed Methodology (General Protocol):[13][15]

- Catalyst and Reagent Setup: To a screw-capped tube or reaction flask, add the aryl halide (e.g., 4-fluoro-iodobenzene, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.2 equiv.), a base (e.g., triethylamine, 1.0-2.0 equiv.), and a suitable solvent (e.g., Cyrene, DMF, or acetonitrile).[13]

- Catalyst Addition: Add the palladium catalyst (e.g., 10% w/w Pd/C or Pd(OAc)<sub>2</sub>) to the mixture.[13] The catalyst loading is typically low (e.g., 0.5-5 mol%).
- Reaction Conditions: Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 100-150 °C) for the required duration (1-24 hours).[13] Monitor the reaction's progress by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.[13]
- Extraction and Purification: Dilute the filtrate with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate it under reduced pressure.
- Isolation: The resulting crude product can be purified by column chromatography on silica gel to yield pure **Methyl 4-fluorocinnamate**.

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